molecular formula C23H19F2N3O6 B15288355 [(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate

[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate

Cat. No.: B15288355
M. Wt: 471.4 g/mol
InChI Key: ZPUUYUUQQGBHBU-BLIXFSHQSA-N
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Description

This compound is a nucleoside analog characterized by a modified oxolan (tetrahydrofuran) sugar moiety substituted with:

  • A 4-amino-2-oxopyrimidin-1-yl base at the 5-position.
  • 4,4-Difluoro substitutions on the oxolan ring.
  • Benzoyloxy and methyl benzoate groups at the 3- and 2-positions, respectively.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest applications in antiviral or anticancer therapies, akin to other nucleoside analogs (e.g., remdesivir) .

Properties

Molecular Formula

C23H19F2N3O6

Molecular Weight

471.4 g/mol

IUPAC Name

[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18-,21+/m1/s1

InChI Key

ZPUUYUUQQGBHBU-BLIXFSHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzoyloxy group, and the incorporation of the difluorooxolan moiety. Common reagents used in these reactions include benzoyl chloride, difluoroacetic acid, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs and their differentiating features are summarized below:

Compound Name & CAS No. Substituents on Oxolan Ring Pyrimidine Base Modification Molecular Formula Molecular Weight Key Features Reference
Target Compound 4,4-Difluoro 4-Amino-2-oxopyrimidin-1-yl Not explicitly provided High fluorination enhances metabolic stability
[(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate 4-Fluoro, 4-Methyl 4-Benzamido-2-oxopyrimidin-1-yl C₃₃H₂₈FN₃O₈ 637.59 Methyl substitution may increase lipophilicity
(2R,3S,4R,5R)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate (CAS 2173637-26-6) 4-Fluoro, 4-Methyl 4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl C₃₁H₂₆FN₃O₇ 571.55 Stereochemical variation (3S) alters conformation
(2R,5S)-5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate (CAS 173522-96-8) Oxathiolan (sulfur-containing ring) 4-Amino-2-oxopyrimidin-1-yl C₁₉H₁₈N₂O₆S 402.42 Sulfur substitution may improve bioavailability
Key Observations:

Fluorination Patterns: The target compound’s 4,4-difluoro substitution likely enhances metabolic stability compared to monofluoro analogs (e.g., ). Fluorine atoms reduce oxidative degradation and improve membrane permeability .

Pyrimidine Base Modifications: The 4-amino group in the target compound facilitates hydrogen bonding, crucial for base-pairing in nucleic acid targets. In contrast, 4-benzamido analogs (e.g., ) introduce aromaticity, which may enhance stacking interactions but reduce solubility .

Ring System Variations :

  • Replacement of oxolan with oxathiolan (e.g., ) introduces sulfur, which can modulate electronic properties and metabolic pathways.

Physicochemical Properties

  • Collision Cross Section (CCS): The analog in exhibits a CCS of 233.8 Ų for [M+H]⁺, suggesting a compact conformation.
  • Molecular Weight and Lipophilicity : The target compound’s molecular weight is expected to exceed 570 Da (based on ), placing it near the upper limit for oral bioavailability. Analogs with methyl groups (e.g., ) have higher lipophilicity (LogP), which may improve tissue distribution but hinder aqueous solubility.

Biological Activity

[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a pyrimidine ring and difluorooxolan moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H19F2N3O6C_{23}H_{19}F_{2}N_{3}O_{6} with a molecular weight of approximately 471.4 g/mol. The IUPAC name for the compound is as follows:

 2R 3R 5S 5 4 amino 2 oxopyrimidin 1 yl 3 benzoyloxy 4 4 difluorooxolan 2 yl methyl benzoate\text{ 2R 3R 5S 5 4 amino 2 oxopyrimidin 1 yl 3 benzoyloxy 4 4 difluorooxolan 2 yl methyl benzoate}

Chemical Structure Overview

PropertyValue
Molecular FormulaC23H19F2N3O6
Molecular Weight471.4 g/mol
IUPAC NameThis compound
InChI KeyZPUUYUUQQGBHBU-BLIXFSHQSA-N

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. While detailed studies are ongoing to elucidate the exact mechanisms, it is believed that the compound may inhibit certain enzymatic activities or modulate signaling pathways involved in cellular processes.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies on related pyrimidine derivatives have shown promising results in various cancer cell lines.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the benzoyloxy group could enhance its ability to penetrate bacterial cell walls, potentially leading to increased efficacy against certain pathogens.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. For instance, derivatives of 4-amino-pyrimidines are known to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis.

Study 1: Anticancer Activity

A study conducted on a series of 4-amino-pyrimidine derivatives demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis and induction of apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Efficacy

In vitro tests revealed that compounds similar to this compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL.

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